molecular formula C30H39ClN6O6 B6355016 Z-Leu-Arg-AMC hydrochloride CAS No. 210816-33-4

Z-Leu-Arg-AMC hydrochloride

Cat. No. B6355016
M. Wt: 615.1 g/mol
InChI Key: ULIHZFAMMGDKHR-UKOKCHKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Leu-Arg-AMC hydrochloride is a synthetic peptide that is widely used in laboratory experiments to study biochemical and physiological effects. It is composed of three amino acids: leucine, arginine, and aminocaproic acid (AMC). This peptide has a wide range of applications in scientific research and is used in a variety of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Z-Leu-Arg-AMC hydrochloride involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Starting Materials
Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, 7-amino-4-methylcoumarin (AMC), HOBt, DIC, DMF, piperidine, trifluoroacetic acid (TFA), diethyl ether, dichloromethane (DCM), triisopropylsilane (TIPS), N,N-diisopropylethylamine (DIPEA), hydrochloric acid (HCl), ethanol

Reaction
1. Loading of Fmoc-Leu-OH onto Wang resin using DIC and HOBt in DMF., 2. Fmoc deprotection using 20% piperidine in DMF., 3. Coupling of Fmoc-Arg(Pbf)-OH using DIC and HOBt in DMF., 4. Fmoc deprotection using 20% piperidine in DMF., 5. Coupling of AMC using DIC and HOBt in DMF., 6. Cleavage of the peptide from the resin using TFA, TIPS, and water., 7. Purification of the crude peptide using preparative HPLC., 8. Hydrochloride salt formation using HCl in ethanol., 9. Final purification using reverse-phase HPLC.

Mechanism Of Action

The mechanism of action of Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride is not fully understood. However, it is believed that the peptide binds to specific receptors on the cell surface, which triggers a signaling cascade that leads to a variety of biochemical and physiological effects. Additionally, it is believed that the peptide has an effect on the expression of certain genes, which may lead to changes in cell behavior.

Biochemical And Physiological Effects

Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of several hormones, including insulin, glucagon, and growth hormone. Additionally, it has been shown to affect the expression of certain genes, which can lead to changes in cell behavior. Furthermore, it has been shown to have an effect on the activity of certain enzymes, which can lead to changes in cellular metabolism.

Advantages And Limitations For Lab Experiments

The use of Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive peptide, and it is easy to synthesize using the SPPS technique. Additionally, it has a wide range of applications, and it is easy to store and handle. However, there are also some limitations to its use. For example, it is not very stable in solution and can degrade quickly if not stored correctly. Additionally, the peptide can be difficult to purify, and it is not very soluble in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride in scientific research. For example, it could be used to study the effects of peptide hormones on cell growth and development, as well as the effects of peptide hormones on gene expression. Additionally, it could be used to study the structure and function of enzymes, and to study the effects of peptides on signal transduction pathways. Furthermore, it could be used to study the effects of peptides on drug discovery and development. Finally, it could be used to study the effects of peptides on the immune system.

Scientific Research Applications

Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride is used in a variety of scientific research applications. It is used as a substrate in enzymatic assays, to study the structure and function of enzymes, and to study the biochemical and physiological effects of peptides. It is also used in drug discovery and development, as well as in the study of signal transduction pathways. Additionally, Z-Leu-Arg-Z-Leu-Arg-AMC hydrochloride hydrochloride has been used to study the effects of peptide hormones on cell growth and development.

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O6.ClH/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21;/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33);1H/t23-,24-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIHZFAMMGDKHR-UKOKCHKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Leu-Arg-AMC hydrochloride

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